2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 3-ethyl-4-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methoxy groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Benzoic Acid Derivatives: Compounds like salicylic acid share the benzoic acid moiety and have similar chemical reactivity.
Uniqueness: 2-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(3-ethyl-4-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-10-12(8-9-15(11)22-2)23(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWITYBHHCFGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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